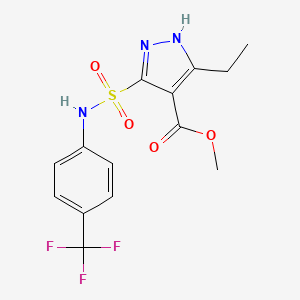

methyl 3-ethyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, methyl 3-ethyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate, is a derivative of the pyrazole class. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of various reagents such as ethyl acetoacetate, hydrazines, and aldehydes or ketones. For instance, the synthesis of related compounds has been achieved through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by hydrolysis to yield the corresponding acid . Another method involves the Knoevenagel approach followed by a cyclocondensation reaction to produce ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These methods highlight the versatility and regioselectivity in the synthesis of pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, FT-IR, and single-crystal X-ray diffraction. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using these techniques, and the crystal structure was found to crystallize in the monoclinic system . Similarly, the crystal structure of another derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These studies provide insights into the molecular geometry and intermolecular interactions that can influence the properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cross-coupling reactions to synthesize condensed pyrazoles . For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions with alkynes to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which can further cyclize to form different condensed pyrazoles . These reactions demonstrate the reactivity of pyrazole derivatives and their potential for creating complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied through various analytical techniques. Polarographic studies can reveal the reduction behavior of these compounds in different pH ranges . Theoretical calculations, such as density functional theory (DFT), can predict vibrational frequencies, molecular electrostatic potential, and non-linear optical properties . Potentiometric and thermodynamic studies can provide information on dissociation constants and metal-ligand stability constants, which are crucial for understanding the coordination chemistry of pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

Structural and Spectral Investigations

Studies on pyrazole-4-carboxylic acid derivatives, such as the work by Viveka et al. (2016), have focused on combined experimental and theoretical investigations. These studies include characterizations using NMR, FT-IR spectroscopy, and X-ray diffraction techniques, providing valuable data for understanding the structural and electronic properties of these compounds. Such insights are crucial for applications in materials science and pharmaceutical research (Viveka et al., 2016).

Corrosion Inhibition

Pyrazole derivatives have been explored as corrosion inhibitors, indicating their potential in industrial applications. Dohare et al. (2017) investigated pyranpyrazole derivatives, demonstrating their efficiency in protecting mild steel, an aspect crucial for the pickling process in industries. These findings suggest that related compounds, including the one , could offer similar benefits in corrosion protection (Dohare et al., 2017).

Pharmaceutical Applications

Research into pyrazole-based compounds has extended into pharmaceutical applications. For example, Kees et al. (1996) studied (trifluoromethyl)pyrazoles and pyrazolones for their antihyperglycemic properties, unveiling a new class of potent agents. This indicates the potential of methyl 3-ethyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate in similar therapeutic applications (Kees et al., 1996).

Material Synthesis

The synthesis and characterization of pyrazole-based compounds, as discussed by Viveka et al. (2016) and Bhat et al. (2016), contribute to the understanding of these compounds' properties, which is essential for their application in material science and catalysis. The detailed structural analyses provide insights into their reactivity and interaction with other molecules, paving the way for their use in novel material synthesis (Viveka et al., 2016); (Bhat et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of the compound involves the trifluoromethylation of carbon-centered radical intermediates . This process is part of the radical chemistry, which has seen recent advances .

Biochemical Pathways

The trifluoromethylation process is known to play a significant role in various biochemical reactions .

Result of Action

The trifluoromethylation process is known to have significant implications in the field of pharmaceuticals, agrochemicals, and materials .

Eigenschaften

IUPAC Name |

methyl 5-ethyl-3-[[4-(trifluoromethyl)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O4S/c1-3-10-11(13(21)24-2)12(19-18-10)25(22,23)20-9-6-4-8(5-7-9)14(15,16)17/h4-7,20H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJONLGFNUQRCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-ethyl-5-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine](/img/structure/B2501579.png)

![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxo-1,3,7-t rihydropurinyl]acetamide](/img/structure/B2501588.png)

![Methylethyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2501591.png)

![2-[(E)-3-(2-acetylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2501593.png)

![N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2501594.png)

![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2501599.png)

![(E)-3-hydroxy-16-(4-methoxybenzylidene)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2501601.png)